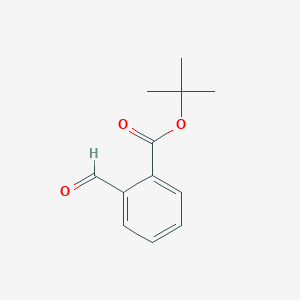

tert-Butyl 2-formylbenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 2-formylbenzoate: is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group and the benzene ring is substituted with a formyl group at the ortho position. This compound is often used in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification: The preparation of tert-butyl 2-formylbenzoate typically involves the esterification of 2-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the esterification process can be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing side reactions.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl 2-formylbenzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The formyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be performed using a mixture of nitric acid and sulfuric acid to introduce nitro groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: 2-formylbenzoic acid.

Reduction: 2-hydroxymethylbenzoate.

Substitution: Nitro-substituted derivatives of this compound.

Applications De Recherche Scientifique

Chemistry:

Ligand Design: tert-Butyl 2-formylbenzoate is used as a precursor in the synthesis of chiral ligands for asymmetric catalysis, influencing the stereochemical outcome of reactions.

Catalyst Precursors: It can act as a precursor for the generation of catalytically active species in various chemical reactions.

Biology and Medicine:

Drug Development: The compound’s derivatives are explored for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Industry:

Material Science: this compound is used in the development of organic light-emitting diodes (OLEDs) due to its ability to enhance molecular solubility and reduce aggregation-caused self-quenching of excitons.

Mécanisme D'action

The mechanism of action of tert-butyl 2-formylbenzoate and its derivatives often involves interactions with specific molecular targets and pathways. For example, in the context of OLEDs, the incorporation of tert-butyl groups can inhibit intramolecular vibrational relaxation and intermolecular π–π stacking, leading to improved photoluminescent quantum yield .

Comparaison Avec Des Composés Similaires

tert-Butyl benzoate: Similar ester structure but lacks the formyl group.

2-Formylbenzoic acid: Contains the formyl group but lacks the tert-butyl ester.

tert-Butyl 4-formylbenzoate: Similar structure but with the formyl group at the para position.

Uniqueness:

tert-Butyl 2-formylbenzoate: uniquely combines the steric effects of the tert-butyl group with the reactivity of the formyl group at the ortho position, making it a valuable intermediate in organic synthesis and material science applications.

Activité Biologique

Introduction

tert-Butyl 2-formylbenzoate (CAS No. 907948-73-6) is an organic compound with notable biological activities. It is a derivative of benzoic acid, characterized by a tert-butyl group and a formyl group at the ortho position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the realms of antimicrobial, anticancer, and antiviral properties.

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Structure : The structure features a tert-butyl ester linked to a formyl-substituted benzene ring.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, its derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL . The presence of the tert-butyl group enhances membrane penetration and metabolic stability, contributing to its efficacy against bacterial infections.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in MCF-7 human breast cancer cells and HCT-116 colorectal carcinoma cells. The structure–activity relationship (SAR) analysis suggests that modifications to the substituents can enhance its anticancer properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells and cancerous tissues. For example, it has been proposed that the compound disrupts cell wall synthesis in bacteria, while in cancer cells, it may induce apoptosis through modulation of signaling pathways related to cell survival and proliferation .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| tert-Butyl benzoate | Ester without formyl group | Limited antimicrobial activity |

| 2-Formylbenzoic acid | Acid with formyl group | Moderate anticancer properties |

| tert-Butyl 4-formylbenzoate | Para-substituted formyl ester | Potentially lower activity compared to ortho isomer |

The unique ortho positioning of the formyl group in this compound contributes to its distinct biological profile compared to its structural analogs.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives of phenylthiazole, including those with tert-butyl moieties, showed promising activity against MRSA strains with MIC values indicating effective bacterial inhibition . This highlights the potential for developing new antibiotics based on the structure of this compound.

- Cytotoxicity Assessment :

- Metabolic Stability Analysis :

Propriétés

IUPAC Name |

tert-butyl 2-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGDHQPXAGWBSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.